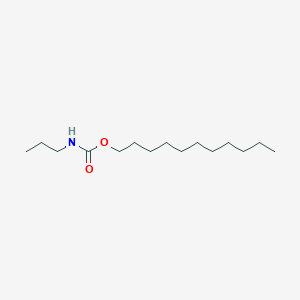
N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE is an organic compound with a complex structure that includes both hydroxyl and acetylamino functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE typically involves the acetylation of 2-Hydroxy-4-aminobenzaldehyde. One common method includes the reaction of 2-Hydroxy-4-aminobenzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors, to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in monitoring and controlling the reaction parameters to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Concentrated sulfuric acid (H2SO4) for nitration reactions.
Major Products Formed
Oxidation: 2-Hydroxy-4-acetylaminobenzoic acid.
Reduction: 2-Hydroxy-4-acetylaminobenzyl alcohol.
Substitution: 2-Hydroxy-4-acetylamino-5-nitrobenzaldehyde (for nitration).
Scientific Research Applications
N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetylamino groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: Known for its antifungal properties and used in agricultural applications.
2-Hydroxy-4-phenylbutanoate esters: Used as precursors for the production of angiotensin-converting enzyme (ACE) inhibitors.
Uniqueness
N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE is unique due to the presence of both hydroxyl and acetylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
N-(4-formyl-3-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C9H9NO3/c1-6(12)10-8-3-2-7(5-11)9(13)4-8/h2-5,13H,1H3,(H,10,12) |
InChI Key |
BHDPWJGTBSEZIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8615079.png)
![3-Benzyldecahydro-1,5-methanocyclopenta[d]azepine-6,7-diol](/img/structure/B8615083.png)

![2-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B8615092.png)



![(R)-4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8615123.png)
